molecular formula C9H6N2O4 B035554 4-(Cyanomethyl)-3-nitrobenzoic acid CAS No. 104825-24-3

4-(Cyanomethyl)-3-nitrobenzoic acid

Cat. No.: B035554
CAS No.: 104825-24-3
M. Wt: 206.15 g/mol
InChI Key: HQHZVVKSBBDASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyanomethyl)-3-nitrobenzoic acid is a benzoic acid derivative featuring a cyanomethyl (-CH₂CN) group at the 4-position and a nitro (-NO₂) group at the 3-position. The compound’s structure combines electron-withdrawing groups (nitro and cyano), which enhance its acidity compared to unsubstituted benzoic acid.

Properties

CAS No.

104825-24-3

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-(cyanomethyl)-3-nitrobenzoic acid

InChI

InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(9(12)13)5-8(6)11(14)15/h1-2,5H,3H2,(H,12,13)

InChI Key

HQHZVVKSBBDASG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N

Synonyms

Benzoic acid, 4-(cyanomethyl)-3-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Cyanomethyl)-3-nitrobenzoic acid with structurally related derivatives, highlighting substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility Key Applications References
This compound Not provided C₉H₆N₂O₄ 206.16 -CH₂CN, -NO₂ Not reported Not reported Biochemical synthesis, intermediates
4-(Acetylamino)-3-nitrobenzoic acid 1539-06-6 C₉H₈N₂O₅ 224.17 -NHCOCH₃, -NO₂ Not reported Not reported Structural/quantum studies, drug design
4-(Methylamino)-3-nitrobenzoic acid 41263-74-5 C₈H₈N₂O₄ 196.16 -NHCH₃, -NO₂ Not reported DMSO, Methanol Pharmaceutical intermediates
4-Chloro-3-nitrobenzoic acid 96-99-1 C₇H₄ClNO₄ 201.56 -Cl, -NO₂ 180–183 Organic solvents Synthesis of mebendazole
4-Hydroxy-3-nitrobenzoic acid Not provided C₇H₅NO₅ 183.12 -OH, -NO₂ Not reported Water, alcohols Photolabile group in surfactants
4-(Hydroxyethyl)-3-nitrobenzoic acid Not provided C₉H₉NO₅ 211.17 -CH₂CH₂OH, -NO₂ Not reported Polar solvents Surfactant synthesis

Key Comparative Analysis:

Electronic Effects: The nitro group in all compounds strongly withdraws electrons, increasing acidity compared to benzoic acid (pKa ~2.5–3.5 vs. ~4.2). The cyanomethyl group further enhances acidity due to the electron-withdrawing cyano moiety, whereas methylamino () slightly donates electrons via resonance, reducing acidity . Chloro and cyano substituents promote electrophilic substitution reactions, while hydroxyethyl () enables esterification or etherification .

Solubility and Reactivity: 4-(Methylamino)-3-nitrobenzoic acid is soluble in DMSO and methanol, making it suitable for drug formulation . 4-Chloro-3-nitrobenzoic acid’s low polarity limits aqueous solubility but facilitates use in organic synthesis (e.g., nucleophilic substitution to form mebendazole) . The cyanomethyl group’s moderate polarity balances solubility in polar and nonpolar media, ideal for coupling reactions in solid-phase synthesis .

Biological and Industrial Applications: 4-Acetylamino-3-nitrobenzoic acid () has been studied for SARS-CoV-2 molecular docking, leveraging its planar structure for protein interactions. 4-(Hydroxyethyl)-3-nitrobenzoic acid serves as a precursor for photo-cleavable surfactants due to its nitrobenzyl backbone . 4-(Methylamino)-3-nitrobenzoic acid enhances drug solubility and bioavailability in anticoagulant therapies .

Research Findings and Trends

  • Structural Studies: X-ray crystallography of 4-acetylamino-3-nitrobenzoic acid () revealed intramolecular hydrogen bonding (N–H⋯O), stabilizing its conformation for ligand-receptor interactions. Similar analyses for the cyanomethyl derivative could predict its binding efficacy in drug design .
  • Synthetic Utility: The bromomethyl precursor () is versatile for introducing diverse substituents (e.g., hydroxyethyl in ), suggesting that this compound could be tailored for targeted delivery systems .

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